[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol
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Overview
Description
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanol in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and amines .
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiadiazoles and methanols, such as:
- [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]amine
- [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanol
Uniqueness
What sets [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol apart is its specific combination of the trifluoromethyl group and the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUVRAQHVDJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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